

Unveiling the Isoform Specificity of BGT226: A Technical Guide

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Compound of Interest

Compound Name: BGT226

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the phosphoinositide 3-kinase (PI3K) isoform specificity of the dual PI3K/mTOR inhibitor, **BGT226** (NVP-**BGT226**). By providing a comprehensive overview of its inhibitory profile, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows, this document serves as a critical resource for researchers engaged in cancer biology and drug discovery.

Core Data: BGT226 Inhibitory Profile

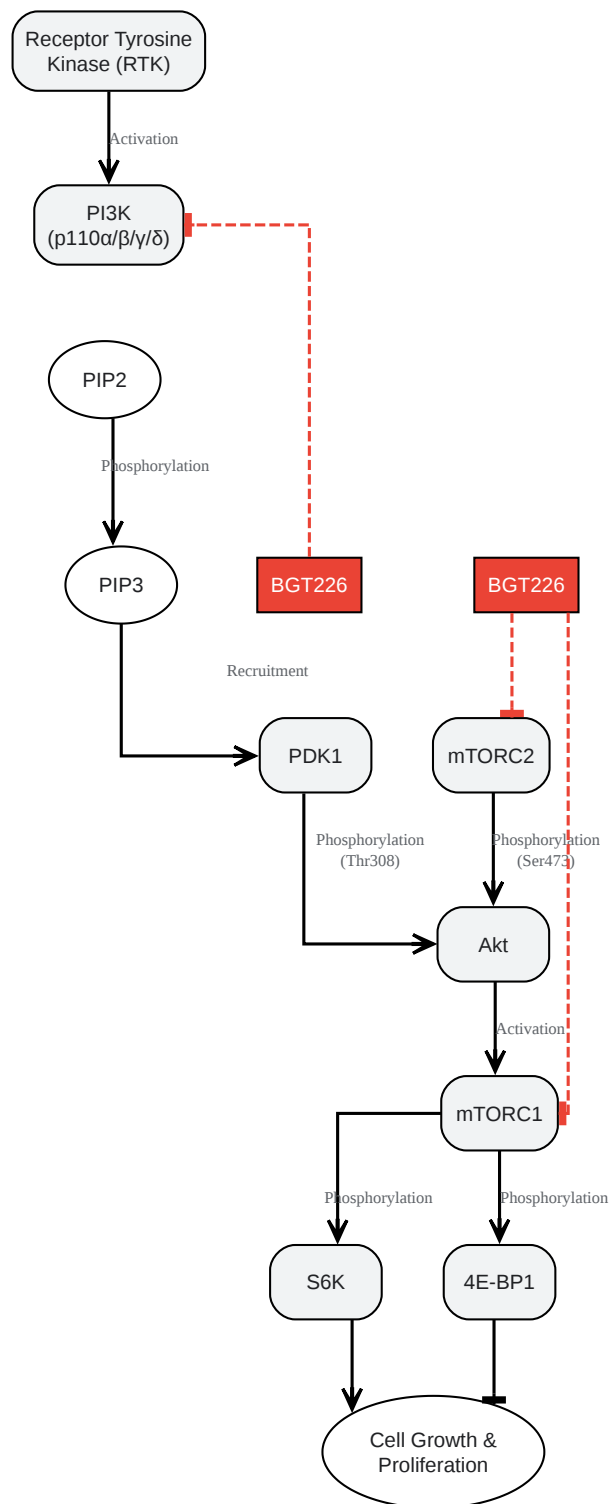
BGT226 is a potent, orally bioavailable imidazoquinoline derivative that functions as a pan-class I PI3K and mTOR kinase inhibitor.^[1] Its activity is most pronounced against the p110 α isoform of PI3K, with progressively lower potency against the β and γ isoforms. While specific biochemical data for the δ isoform is not widely published, its classification as a pan-class I inhibitor suggests activity against this isoform as well. Furthermore, **BGT226** effectively inhibits both mTORC1 and mTORC2 complexes.^{[1][2]}

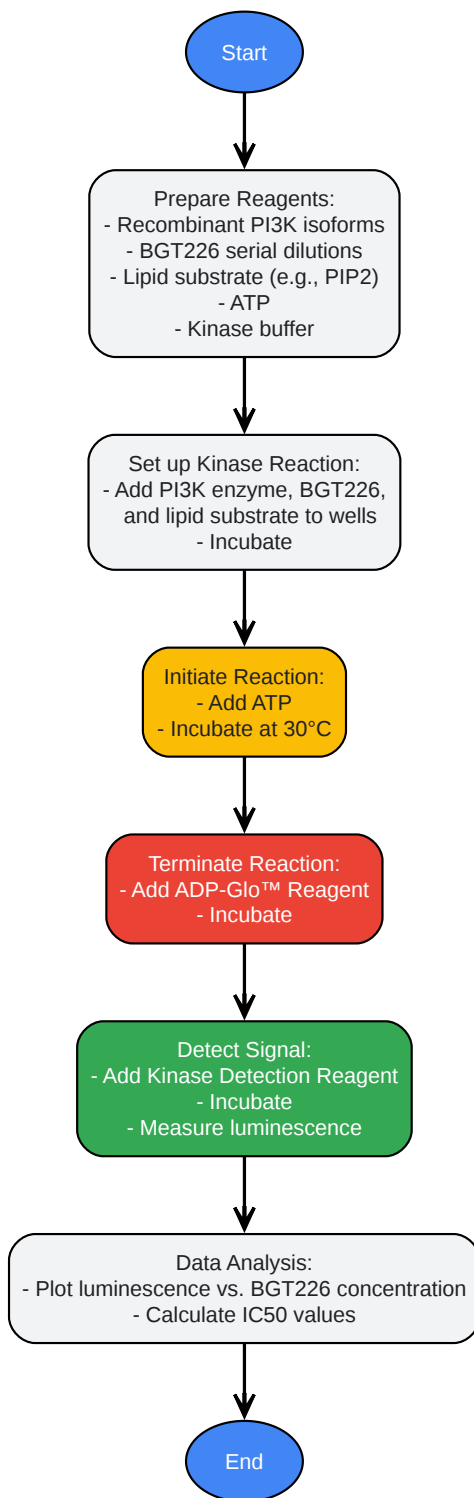
The following table summarizes the quantitative inhibitory activity of **BGT226** against the individual PI3K isoforms and its dual activity against the PI3K/mTOR axis.

Target	IC50 (nM)	EC50 (nM)	Notes
PI3K α (p110 α)	4	4	BGT226 demonstrates the highest potency against the alpha isoform of PI3K.[3][4][5][6]
PI3K β (p110 β)	63	55.8, 63	The inhibitory activity against the beta isoform is significantly lower than that for the alpha isoform.[3][4][6][7]
PI3K γ (p110 γ)	38	38	BGT226 shows moderate potency against the gamma isoform of PI3K.[3][4][5][6]
PI3K δ (p110 δ)	N/A	N/A	While BGT226 is considered a pan-class I PI3K inhibitor, specific IC50/EC50 values for the delta isoform are not consistently reported in publicly available literature.[1]
PI3K/mTOR dual	~1	N/A	This value represents the overall potency of BGT226 in assays measuring the combined inhibition of the PI3K and mTOR pathways.[3][8]

Elucidating the PI3K/Akt/mTOR Signaling Pathway and BGT226's Mechanism of Action

The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. **BGT226** exerts its anti-cancer effects by inhibiting two key nodes in this pathway: PI3K and mTOR.





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